An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(4-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(4-Chloro-2-hydroxyphenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, and critical applications, with a strong emphasis on the causality behind experimental choices and protocols.
Introduction: Strategic Importance in Synthesis
1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive acetyl group, a hydroxyl group capable of hydrogen bonding and directing further reactions, and a chloro-substituent, makes it a versatile precursor for a variety of more complex molecules. This trifunctional nature allows for selective chemical modifications, positioning it as a valuable building block in the synthesis of heterocyclic compounds and potential pharmaceutical agents. Understanding its properties and synthesis is crucial for leveraging its full potential in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to a wealth of data.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| CAS Number | 6921-66-0 | PubChem[1][2] |
| IUPAC Name | 1-(4-chloro-2-hydroxyphenyl)ethanone | PubChem[1][2] |
| Synonyms | 4'-Chloro-2'-hydroxyacetophenone, 4-Chloro-2-hydroxyacetophenone, 2'-hydroxy-4'-chloroacetophenone | PubChem[1][2] |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1][2] |
| SMILES | CC(=O)C1=C(C=C(C=C1)Cl)O | PubChem[1][2] |
| InChIKey | QCVSDCHNBNFJDQ-UHFFFAOYSA-N | PubChem[1][2] |
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various experimental conditions. These are summarized below.
Table 2: Physicochemical and Computed Properties
| Property | Value | Unit | Source |
| Molecular Weight | 170.59 | g/mol | PubChem[1][2] |
| Appearance | Light yellow liquid or solid | - | Echemi[3] |
| Melting Point | 50-51 | °C | Echemi |
| Boiling Point | 126 | °C at 16 Torr | Echemi |
| Topological Polar Surface Area | 37.3 | Ų | PubChem[1][2] |
| XLogP3 | 2.6 | - | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | - | Echemi |
| Hydrogen Bond Acceptor Count | 2 | - | Echemi |
Solubility Profile
While specific quantitative solubility data is not widely published, based on its structural analogue, 4-chloroacetophenone, 1-(4-Chloro-2-hydroxyphenyl)ethanone is expected to be relatively soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, and sparingly soluble in water and nonpolar solvents like hexane.[4] The presence of the hydroxyl group enhances its polarity compared to 4-chloroacetophenone, likely increasing its solubility in alcohols.
Synthesis Methodology: The Fries Rearrangement
The most prevalent and industrially significant method for synthesizing hydroxyarylketones, including 1-(4-Chloro-2-hydroxyphenyl)ethanone, is the Fries rearrangement.[5][6] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 3-chlorophenyl acetate, to an ortho- and para-hydroxyarylketone, catalyzed by a Lewis acid.
The choice of 3-chlorophenyl acetate as the precursor is critical. The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism. The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. The hydroxyl group is an ortho-, para-director. Starting with 3-chlorophenyl acetate, the migrating acetyl group will preferentially add to the positions ortho or para to the hydroxyl group. This leads to the desired 1-(4-Chloro-2-hydroxyphenyl)ethanone as the major product.
Mechanistic Insight
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium carbocation.[1] This electrophile then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (>160°C) favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the aluminum chloride, while lower temperatures (<60°C) favor the kinetically controlled para-isomer.[5][7]
Caption: Mechanism of the Fries Rearrangement.
Field-Proven Synthesis Protocol
This protocol is a robust method for the laboratory-scale synthesis of the title compound. The use of excess aluminum chloride is crucial as it complexes with both the starting material and the product, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for Synthesis via Fries Rearrangement.
Step-by-Step Methodology:
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Reaction Setup: A 500 mL round-bottom flask is charged with 3-chlorophenyl acetate (e.g., 26.00 g, 0.153 mol). The flask is purged with an inert gas, such as argon, to prevent moisture from interfering with the Lewis acid catalyst. The flask is then cooled in an ice bath to 0°C to control the initial exothermic reaction upon addition of the catalyst.[3]
-
Catalyst Addition: Aluminum chloride (AlCl₃) (e.g., 30.00 g, 0.225 mol) is added portion-wise to the cooled solution. This careful addition is necessary to manage the heat generated.
-
Reaction: The resulting mixture is heated to 140-160°C for approximately 2 hours.[3] Vigorous gas evolution (HCl) is typically observed, so the reaction must be conducted in a well-ventilated fume hood. The high temperature is chosen to favor the formation of the ortho-substituted product.
-
Workup - Quenching: After the reaction period, the mixture is cooled back to 0°C and cautiously quenched by adding it to a mixture of crushed ice and concentrated hydrochloric acid (e.g., 15 mL HCl in 100 mL ice water). This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate (EtOAc) (e.g., 3 x 300 mL). Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water.
-
Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove residual water and inorganic impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(4-Chloro-2-hydroxyphenyl)ethanone, often as a light yellow liquid or oil that may solidify upon standing.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectral Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
Table 3: Key Spectroscopic Data
| Technique | Data / Key Peaks | Interpretation | Source |
| ¹H NMR (250 MHz, CDCl₃) | δ 10.7 (s, 1H), 7.65 (d, J=8.6 Hz, 1H), 6.98 (d, J=1.8 Hz, 1H), 6.87 (dd, J=1.8, 8.6 Hz, 1H), 2.61 (s, 3H) | 10.7 ppm: Phenolic -OH proton. 7.65-6.87 ppm: Aromatic protons showing the expected splitting pattern for a 1,2,4-trisubstituted benzene ring. 2.61 ppm: Methyl protons of the acetyl group. | Echemi[3] |
| IR (KBr) | ṽ: 3436, 3073, 1643 cm⁻¹ | 3436 cm⁻¹: O-H stretching of the hydroxyl group. 3073 cm⁻¹: Aromatic C-H stretching. 1643 cm⁻¹: C=O stretching of the ketone, shifted to a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group. | Echemi |
Applications in Research and Drug Development
1-(4-Chloro-2-hydroxyphenyl)ethanone is not typically an end-product but rather a valuable intermediate. Its functional groups serve as handles for constructing more elaborate molecular frameworks.
-
Synthesis of Heterocycles: The compound is a key precursor for synthesizing chromone derivatives. The ortho-hydroxyacetophenone moiety can undergo condensation reactions with various reagents to form the pyranone ring characteristic of chromones, which are scaffolds present in many biologically active compounds.
-
Pharmaceutical Intermediates: As a member of the haloketone family, it serves as an intermediate in the synthesis of complex molecules for the pharmaceutical industry. For instance, related hydroxyacetophenones are used to prepare hydroxypyrimidine derivatives, which have been investigated as potential histone deacetylase (HDAC) inhibitors.[8]
Safety and Handling
As a laboratory chemical, 1-(4-Chloro-2-hydroxyphenyl)ethanone must be handled with appropriate precautions.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | PubChem,[1] Echemi |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Thermo Fisher Scientific[9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Thermo Fisher Scientific[9] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[3]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
1-(4-Chloro-2-hydroxyphenyl)ethanone (CAS: 6921-66-0) is a synthetically valuable intermediate, primarily accessed through the Fries rearrangement of 3-chlorophenyl acetate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for medicinal chemists and researchers. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this compound, enabling its effective use in the development of novel chemical entities.
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The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis.
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1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 - ChemicalBook.
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1-(4-Chloro-2-hydroxyphenyl)ethanone | 6921-66-0 - PubChem.
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4'-Chloro-2'-hydroxyacetophenone, 97%, Thermo Scientific - Fisher Scientific.
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6921-66-0, 1-(4-Chloro-2-hydroxyphenyl)ethanone Formula - Echemi.
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Key Specifications and Applications of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
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2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
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2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 - Benchchem.
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